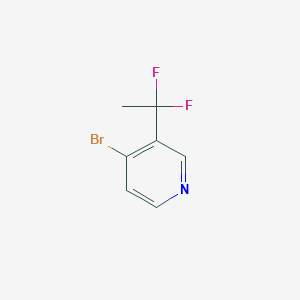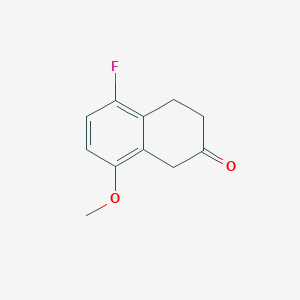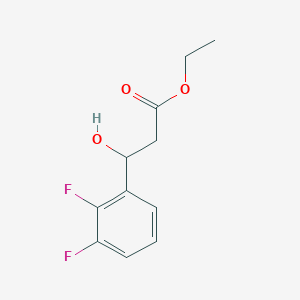![molecular formula C8H6BrN3O2 B13669673 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid](/img/structure/B13669673.png)
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 3rd position, and a carboxylic acid group at the 8th position on the triazolopyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and ligands in organic solvents.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.
Reduction Products: Reduced forms with hydrogen atoms added to the structure.
Coupling Products: Coupled products with extended aromatic systems.
Scientific Research Applications
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain biological contexts.
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid: Lacks the bromine atom, which may affect its binding affinity and reactivity.
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid: Lacks the methyl group, which may influence its steric properties and interactions with molecular targets.
Uniqueness
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to the combination of the bromine atom, methyl group, and carboxylic acid group on the triazolopyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-10-11-7-6(8(13)14)2-5(9)3-12(4)7/h2-3H,1H3,(H,13,14) |
InChI Key |
WOMVVTBQAHCLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)
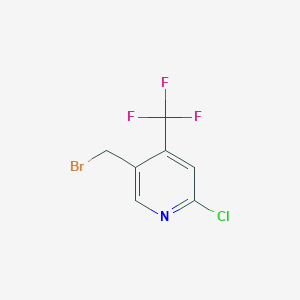
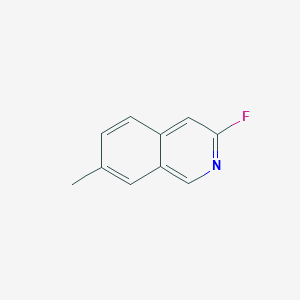
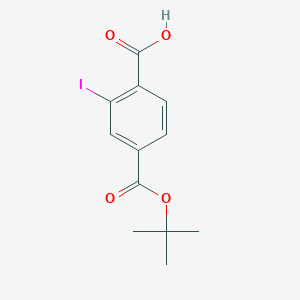

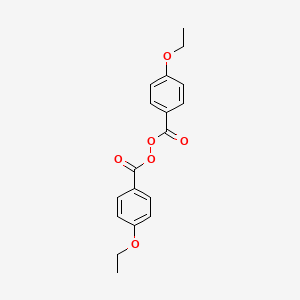
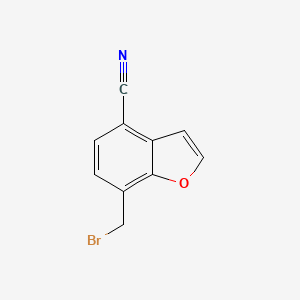
![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)
